Desmethyl Fosinopril Sodium Salt is a significant compound derived from Fosinopril, which is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The compound is chemically designated as L-proline, 4-cyclohexyl-1-[[[2-methyl-1-(1-oxopropoxy) propoxy] (4-phenylbutyl) phosphinyl] acetyl]-, sodium salt, trans-. Desmethyl Fosinopril Sodium Salt is characterized by its pharmacological activity, which is attributed to its ability to inhibit ACE, thereby reducing the production of angiotensin II, a potent vasoconstrictor.
Desmethyl Fosinopril Sodium Salt falls under the classification of pharmaceutical compounds, specifically as an ACE inhibitor. It is also categorized as a prodrug, which means it requires metabolic conversion to become active in the body.
The synthesis of Desmethyl Fosinopril Sodium Salt involves several steps:
The synthesis method emphasizes simplicity and cost-effectiveness while achieving high yields suitable for industrial production. The use of various organic solvents has been explored to optimize purity and productivity .
Desmethyl Fosinopril Sodium Salt features a complex molecular structure characterized by:
The molecular formula for Desmethyl Fosinopril Sodium Salt is CHNNaOP. Its molecular weight is approximately 408.5 g/mol. The compound exists as a white to off-white crystalline powder that is soluble in water at concentrations up to 100 mg/mL .
Desmethyl Fosinopril Sodium Salt primarily undergoes hydrolysis in vivo, converting into its active form, fosinoprilat. This transformation involves enzymatic action from esterases that cleave the ester bonds within the molecule.
The hydrolysis reaction can be represented as follows:
This reaction is critical for its mechanism of action as an ACE inhibitor.
Desmethyl Fosinopril Sodium Salt functions by inhibiting the activity of angiotensin-converting enzyme. This leads to decreased levels of angiotensin II, resulting in:
Clinical studies indicate that treatment with fosinopril leads to significant reductions in systolic and diastolic blood pressure among hypertensive patients . The half-life of fosinoprilat varies between 11.5 to 14 hours depending on patient conditions such as renal function .
Desmethyl Fosinopril Sodium Salt is primarily used in:
The compound's ability to modulate blood pressure makes it valuable in clinical settings for managing hypertension and related cardiovascular diseases .
Desmethyl Fosinopril Sodium Salt (C₂₉H₄₃NNaO₇P) is a structurally modified analog of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. Its molecular weight is 571.62 g/mol, reflecting the absence of a methyl group (–CH₃) compared to the parent compound [1]. The core structure retains three critical functional groups:
Systematic IUPAC nomenclature designates it as sodium (2S,4S)-4-cyclohexyl-1-{2-[(R)-(1S)-1-hydroxy-2-methylpropoxyphosphoryl]acetyl}pyrrolidine-2-carboxylate. The "desmethyl" prefix explicitly denotes the missing methyl group at the phosphinate ester side chain [1] [3].
Table 1: Atomic Composition of Desmethyl Fosinopril Sodium Salt
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 29 | Backbone scaffold |
Hydrogen (H) | 43 | Saturation of bonds |
Nitrogen (N) | 1 | Proline ring moiety |
Sodium (Na) | 1 | Carboxylate counterion |
Oxygen (O) | 7 | Phosphinate/carboxylate groups |
Phosphorus (P) | 1 | Central phosphinate group |
Desmethyl Fosinopril Sodium Salt diverges from fosinopril sodium (C₃₀H₄₅NNaO₇P; MW 585.65–586.65 g/mol) through demethylation at the phosphinate ester [1] [2] [4]. Key distinctions include:
Table 2: Structural and Functional Comparison with Fosinopril Sodium
Property | Desmethyl Fosinopril Sodium Salt | Fosinopril Sodium |
---|---|---|
Molecular Formula | C₂₉H₄₃NNaO₇P | C₃₀H₄₅NNaO₇P¹ / C₃₀H₄₆NNaO₇P² |
Molecular Weight | 571.62 g/mol | 585.65¹ / 586.65² g/mol |
Prodrug Status | Presumed active form | Requires activation to fosinoprilat |
Key Structural Feature | Demethylated phosphinate ester | Methylated phosphinate ester |
Estimated logP | ~3.9 (calculated) | ~4.8 (experimental)³ |
Solubility: The sodium salt form enhances aqueous solubility (>20 mg/mL in water), though precise measurements for the desmethyl variant are unreported. Its polarity exceeds fosinopril’s due to demethylation, potentially reducing solubility in organic solvents [1] [4].
Stability: Like fosinopril, it is hygroscopic and requires storage at –20°C to prevent hydrolysis. The phosphinate ester remains susceptible to enzymatic and acidic degradation, necessitating pH-controlled environments (pH 6–8) for handling [1] [3] [4].
Solid-State Characteristics: Crystalline structure is presumed monoclinic based on fosinopril analogs. X-ray diffraction studies predict a coordination network where sodium ions bridge carboxylate groups, forming stable lattices [1] [3]. Melting points are unconfirmed but expected near 190–200°C, analogous to fosinopril sodium (196–198°C) [4].
Synthesis involves targeted modification of fosinopril’s structure through demethylation and re-esterification:
Optimization Challenges:
Table 3: Key Synthetic Intermediates
Step | Reagent | Function | Byproduct Management |
---|---|---|---|
Demethylation | NaBr/DMF | Methyl group abstraction | Vacuum distillation |
Acidification | HCl | Protonation | Extraction with ethyl acetate |
Salt Formation | NaOH | Sodium ion exchange | Lyophilization |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0